![molecular formula C16H25NO B5032581 4-methyl-1-[3-(2-methylphenoxy)propyl]piperidine](/img/structure/B5032581.png)
4-methyl-1-[3-(2-methylphenoxy)propyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-1-[3-(2-methylphenoxy)propyl]piperidine is an organic compound that belongs to the class of piperidines Piperidines are a group of heterocyclic amines that are commonly found in various natural and synthetic compounds This particular compound is characterized by the presence of a piperidine ring substituted with a 4-methyl group and a 3-(2-methylphenoxy)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-[3-(2-methylphenoxy)propyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpiperidine and 2-methylphenol.
Formation of Intermediate: The 2-methylphenol is reacted with a suitable alkylating agent, such as 3-chloropropanol, to form the intermediate 3-(2-methylphenoxy)propanol.
Final Coupling: The intermediate is then reacted with 4-methylpiperidine under basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-[3-(2-methylphenoxy)propyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
4-methyl-1-[3-(2-methylphenoxy)propyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-1-[3-(2-methylphenoxy)propyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-methylpiperidine: A simpler analog with only a methyl group on the piperidine ring.
3-(2-methylphenoxy)propanol: An intermediate in the synthesis of the target compound.
2-methylphenol: A precursor used in the synthesis.
Uniqueness
4-methyl-1-[3-(2-methylphenoxy)propyl]piperidine is unique due to the combination of the piperidine ring with the 3-(2-methylphenoxy)propyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
4-methyl-1-[3-(2-methylphenoxy)propyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-14-8-11-17(12-9-14)10-5-13-18-16-7-4-3-6-15(16)2/h3-4,6-7,14H,5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMOHPPDYHFDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCOC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4E)-2-(3-chloro-1-benzothiophen-2-yl)-4-[(3-methoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B5032498.png)
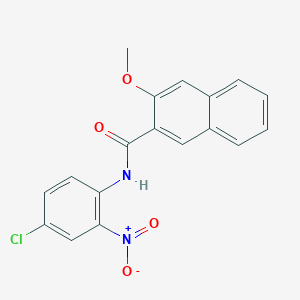
![1-ACETYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE](/img/structure/B5032511.png)
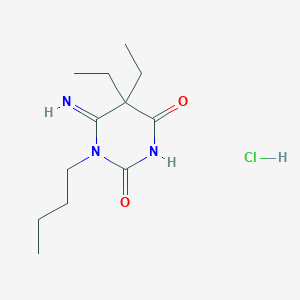
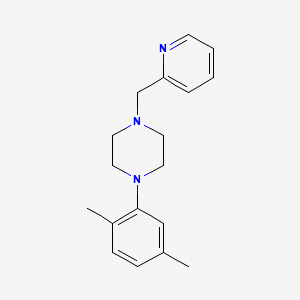
![6-(cyclopentylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5032534.png)
![4-[[Methyl-(1-methylpiperidin-4-yl)amino]methyl]-2-nitrophenol](/img/structure/B5032547.png)
![(5Z)-1-(4-ethylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5032551.png)
![(3R*,4R*)-1-[(5-methyl-2-thienyl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5032561.png)
![N-[(furan-2-yl)methyl]-N-(4-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B5032564.png)
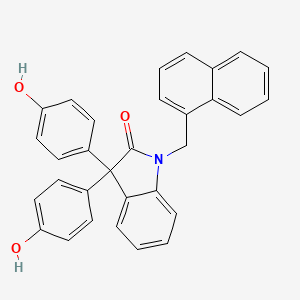
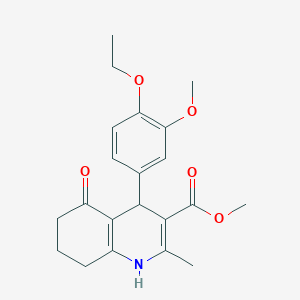
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5032598.png)
![(5Z)-1-(2-fluorophenyl)-5-[(2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5032607.png)
